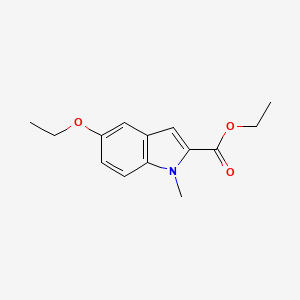

Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-ethoxy-1-methylindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-4-17-11-6-7-12-10(8-11)9-13(15(12)3)14(16)18-5-2/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQMBVQIDCWBCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40484461 | |

| Record name | 1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61905-90-6 | |

| Record name | 1H-Indole-2-carboxylic acid, 5-ethoxy-1-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate typically involves the reaction of ethyl 5-ethoxyindole-2-carboxylate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where reagents like sodium hydride and alkyl halides can be used to introduce different alkyl groups.

Scientific Research Applications

Scientific Research Applications

Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate is used in indole derivative synthesis. Indole derivatives, including this compound, exhibit a broad range of biological activities and have been studied for their potential to interact with multiple biochemical pathways, making them candidates for pharmacological exploration. Studies on this compound's interactions with biological targets are crucial for understanding its mechanism of action. Research indicates that this compound can bind to multiple receptors, influencing various signaling pathways. This multi-target interaction profile underlines its potential utility in treating complex diseases that involve multiple biochemical pathways.

Comparison with Other Indole Derivatives

This compound shares structural similarities with several other indole derivatives. However, it is distinct due to its specific ethoxy substitution and methyl group at the first position, which may influence its reactivity and biological profile compared to these similar compounds.

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Ethyl 5-methoxy-1H-indole-2-carboxylate | 0.98 | Contains a methoxy group instead of an ethoxy group |

| Ethyl 6-methoxy-1H-indole-2-carboxylate | 0.97 | Methoxy group at position six |

| Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate | 0.95 | Benzyl ether substituent |

| Ethyl 5-isopropoxy-1H-indole-2-carboxylate | 0.95 | Isopropoxy group providing steric hindrance |

| Ethyl 5-acetoxy-1H-indole-2-carboxylate | 0.98 | Acetoxy group introduces different reactivity |

Mechanism of Action

The mechanism of action of Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The table below compares key structural features of Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate with analogous indole-2-carboxylate derivatives:

Key Observations :

- Position 5 Substituents : Ethoxy (target) vs. chloro, methoxy, or isopropoxy (others) significantly alter electronic effects. Ethoxy is electron-donating, activating the ring toward electrophilic substitution, whereas chloro (electron-withdrawing) deactivates it .

- Ester Groups : Ethyl esters (target) generally exhibit slower hydrolysis rates compared to methyl esters, impacting bioavailability in prodrug designs .

Physicochemical and Pharmacological Properties

- Melting Points: Bulky substituents (e.g., isopropoxy) increase melting points due to improved crystal packing. Ethyl 5-chloro-3-hexanoyl-1H-indole-2-carboxylate melts at 119–121°C , while methoxy analogs (e.g., 11a) melt at 187–189°C .

- Solubility : Ethoxy and methoxy groups enhance solubility in polar organic solvents compared to chloro derivatives .

- Bioactivity : Indole-2-carboxamides (derived from ester hydrolysis) show promise as allosteric modulators, with substituents at C3 and C5 influencing target binding .

Biological Activity

Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H15NO3 and a molecular weight of approximately 233.26 g/mol. Its structure features an indole ring with ethoxy and methyl substituents, which contribute to its reactivity and potential biological effects .

Biological Activities

Indole derivatives, including this compound, exhibit a broad range of biological activities due to their ability to interact with various biochemical pathways. The following are key areas of biological activity associated with this compound:

1. Anticancer Activity

Research indicates that this compound can induce cell death in cancer cells through mechanisms such as methuosis, a form of cell death characterized by cytoplasmic vacuolization . In vitro studies have shown that compounds with similar structures can inhibit growth in various cancer cell lines.

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (cervical) | TBD | Induction of methuosis |

| Other Indole Derivative A | MCF7 (breast) | TBD | Microtubule disruption |

| Other Indole Derivative B | A549 (lung) | TBD | Apoptosis induction |

3. Antiviral Activity

Indoles have been reported to possess antiviral properties against various viruses, including hepatitis B and HIV. While direct studies on this compound are scarce, its structural similarities to other active indoles suggest potential antiviral activity .

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with multiple receptors and influence various signaling pathways, making it a candidate for treating complex diseases involving multiple biochemical targets .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of this compound demonstrated significant cytotoxic effects in HeLa cells at concentrations above 10 μM. The study utilized the MTT assay to measure cell viability and observed morphological changes consistent with methuosis after treatment .

Case Study 2: Structure–Activity Relationship

Research on structure–activity relationships (SAR) among substituted indoles revealed that modifications at the 2-and 5-position significantly affect biological activity. This indicates that fine-tuning the structure of this compound could enhance its therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.